Gentamicin X2 sulfate Gentamicin X2 sulfate Gentamicin X2 Sulfate is a potent premature stop codon readthrough molecule and the common precursor of the gentamicin C antibiotic complex.
Brand Name: Vulcanchem
CAS No.: 57793-88-1
VCID: VC0528811
InChI: InChI=1S/C19H38N4O10.H2O4S/c1-19(29)5-30-18(13(28)16(19)23-2)33-15-7(21)3-6(20)14(12(15)27)32-17-9(22)11(26)10(25)8(4-24)31-17;1-5(2,3)4/h6-18,23-29H,3-5,20-22H2,1-2H3;(H2,1,2,3,4)/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-;/m0./s1
SMILES: CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O.OS(=O)(=O)O
Molecular Formula: C19H40N4O14S
Molecular Weight: 580.6

Gentamicin X2 sulfate

CAS No.: 57793-88-1

Cat. No.: VC0528811

Molecular Formula: C19H40N4O14S

Molecular Weight: 580.6

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Gentamicin X2 sulfate - 57793-88-1

Specification

CAS No. 57793-88-1
Molecular Formula C19H40N4O14S
Molecular Weight 580.6
IUPAC Name (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Standard InChI InChI=1S/C19H38N4O10.H2O4S/c1-19(29)5-30-18(13(28)16(19)23-2)33-15-7(21)3-6(20)14(12(15)27)32-17-9(22)11(26)10(25)8(4-24)31-17;1-5(2,3)4/h6-18,23-29H,3-5,20-22H2,1-2H3;(H2,1,2,3,4)/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-;/m0./s1
Standard InChI Key WRDONMCALIGOQR-NJWRRGAYSA-N
SMILES CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O.OS(=O)(=O)O
Appearance Solid powder

Introduction

Chemical Properties and Structure

Gentamicin X2 sulfate has the following chemical characteristics:

PropertyValue
CAS Number57793-88-1
Molecular FormulaC19H38N4O10- x(H2SO4)
Molecular Weight482.52 g/mol (Free base)
Chemical NameO-2-Amino-2-deoxy-alpha-D-glucopyranosyl-(1-4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6)]-2-deoxy-D-streptamine Sulfate

The compound's structure features a 2-deoxystreptamine core linked to a purpurosamine ring and a glucosamine unit. The hydroxyl groups at the 3' and 4' positions of the purpurosamine ring are characteristic features that distinguish Gentamicin X2 from major gentamicin components .

Synthesis and Production

The synthesis of Gentamicin X2 has evolved significantly over time, with more efficient methods being developed. Historical and modern synthesis approaches include:

The most recent synthesis method represents a significant improvement in yield compared to previous approaches. The synthesis involves key glycosylation steps and has been optimized to potentially allow for scalable production should larger quantities be required for therapeutic applications .

Biological Activity

Antimicrobial Activity

Gentamicin X2 shows notably poor inhibition of the bacterial ribosome compared to other gentamicin components. This reduced antimicrobial activity is attributed to its structural features, particularly the presence of a 6'-hydroxy group. While this might seem disadvantageous for an aminoglycoside antibiotic, this property actually contributes to its potential therapeutic applications in treating genetic disorders .

Pharmacokinetic Properties

The pharmacokinetic profile of Gentamicin X2 has been characterized in comparison with G418:

ParameterGentamicin X2G418
T max (hr)0.50.33
C max (μg/mL)5.67.4
AUC Last (h.μg/mL)1315
Half-life (hr)2.61.5

This pharmacokinetic analysis reveals that while Gentamicin X2 reaches maximum concentration slightly later than G418, it has a significantly longer half-life, which could be advantageous for therapeutic applications requiring sustained drug levels .

ParameterGentamicin X2 (20 mg/kg)Gentamicin X2 (40 mg/kg)G418 (20 mg/kg)
MortalityNoneNone50% (3/6 rats)
Body Weight EffectNo significant changeSlight reduction35% reduction vs. control
Hematological ParametersNo changeNo changeNot reported due to mortality

Additionally, toxicokinetic evaluations on Day 1 and Day 14 showed no accumulation of Gentamicin X2 over time. The compound was well-tolerated at all dose levels tested, with no rats found dead or requiring euthanasia in any of the Gentamicin X2 dose groups, in stark contrast to the G418 groups .

Therapeutic Applications and Future Prospects

The most promising application for Gentamicin X2 lies in its potential as a therapeutic readthrough agent for genetic disorders caused by nonsense mutations. These mutations result in premature stop codons in the open reading frame of mRNAs and are responsible for thousands of inherited diseases. The ability of Gentamicin X2 to promote readthrough at these premature termination codons offers a potential treatment approach .

What makes Gentamicin X2 particularly promising is its combination of high readthrough activity with a superior safety profile compared to other aminoglycosides. This favorable therapeutic window could potentially allow for long-term use in treating chronic genetic disorders without the prohibitive nephrotoxicity and ototoxicity typically associated with aminoglycoside antibiotics .

Additionally, Gentamicin X2 can be used to study the Gentamicin biosynthetic pathway, serving as a substrate for C-methylation from G418 catalyzed by the enzyme GenK, which may undergo oxidation from an aldehyde, catalyzed by the enzyme GenQ .

Comparative Analysis with Other Gentamicin Components

The gentamicin complex consists of several components with varying properties:

ComponentApproximate % in ComplexKey Characteristics
Gentamicin C146.09%Major component with high antibacterial activity
Gentamicin C1a14.90%Major component with high antibacterial activity
Gentamicin C220.99%Major component with high antibacterial activity
Gentamicin C2a14.19%Major component with high antibacterial activity
Gentamicin C2b3.52%Minor component
Gentamicin X20.06%Minor component with reduced antibacterial activity but high readthrough potential
Garamine0.25%Minor component

While the major components (C1, C1a, C2, C2a) constitute 80-96% of the gentamicin complex and possess high antibacterial activity, Gentamicin X2, despite being a minor component, stands out for its unique therapeutic potential in treating genetic disorders .

The structural differences between Gentamicin X2 and other components, particularly the presence of hydroxyl groups at the 3' and 4' positions of the purpurosamine ring, contribute to its distinct pharmacological profile. These structural features reduce its antibacterial potency but enhance its potential as a readthrough agent with reduced toxicity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator